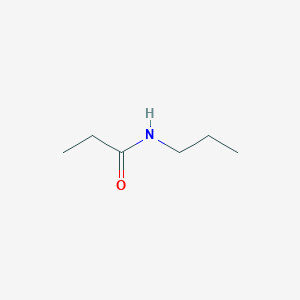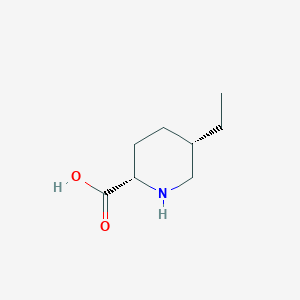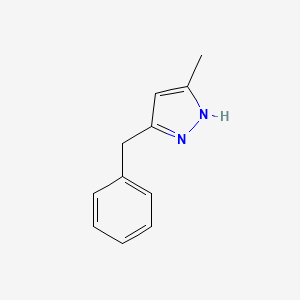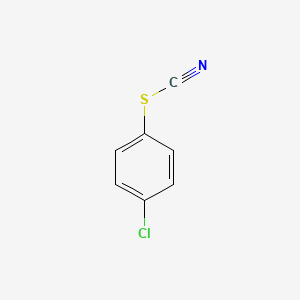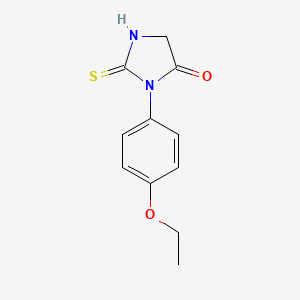
Di(2-hydroxy-5-tert-butylphenyl) sulfide
説明
Di(2-hydroxy-5-tert-butylphenyl) sulfide , also known as HDBB , belongs to the class of Benzotriazole UV-stabilizers (BUVSs) . These compounds are widely used in plastic materials to protect against UV irradiation. HDBB specifically acts as an ultraviolet absorber, shielding plastic products from UV-induced degradation .
Synthesis Analysis
The synthesis of HDBB involves the reaction of 2,5-dichlorobenzene-1-sulfonyl chloride with 2,6-di-tert-butylphenol . This process yields the desired product, Di(2-hydroxy-5-tert-butylphenyl) sulfide .
Molecular Structure Analysis
科学的研究の応用
Antioxidant and Other Biological Activities Di(2-hydroxy-5-tert-butylphenyl) sulfide, along with similar compounds, has been identified for its antioxidant, anti-inflammatory, hepatoprotective, and cytoprotective activities. These properties make it a promising candidate for medicinal antioxidant drugs. Analytical methods for substance analysis in the quality control of these substances have been developed using HPLC with UV-detection (Shinko et al., 2022).
Mechanisms of Antioxidant Action The compound exhibits potent antioxidant activity due to the generation of a Lewis acid catalyst, which can destroy a significant number of hydroperoxide molecules. This catalytic action is derived from various benzylic sulphides, indicating a broader spectrum of antioxidant behavior in related compounds (Farzaliev et al., 1978).
In Vitro Biological Activity Evaluation In silico and in vitro evaluations suggest that Di(2-hydroxy-5-tert-butylphenyl) sulfide and similar organic sulfur-containing compounds possess antioxidant activity and act as scavengers of oxygen metabolites. These findings indicate the potential for these compounds to enhance antioxidant status and reduce oxidative stress (Osipova et al., 2019).
Hydrolysis and Environmental Implications Studies on the hydrolysis of organophosphorus pesticides like terbufos identified di-tert-butyl disulfide as a major degradation product. The hydrolysis of such compounds under simulated environmental conditions provides insights into their potential environmental impact, especially concerning the degradation of tertiary hydroperoxides (Hong et al., 1998).
Spectroscopic Characterization in Radiation Studies Pulse radiolysis experiments have been conducted to study the formation of transients derived from Di(2-hydroxy-5-tert-butylphenyl) sulfide and related phenolic stabilizers. Such studies help in understanding the kinetics and behavior of these compounds under radiative conditions (Brede, 1987).
Degradation in Advanced Oxidation Processes The effectiveness of advanced oxidation processes in degrading sulfide ions and organic sulfides, including Di(2-hydroxy-5-tert-butylphenyl) sulfide, in industrial effluents has been demonstrated. This research highlights the potential of these processes in treating caustic effluents containing such compounds (Gągol et al., 2019).
Synthesis and Application in UV Absorption The synthesis of compounds containing Di(2-hydroxy-5-tert-butylphenyl) sulfide and their application as UV absorbers have been explored. These compounds exhibit high molar absorptivity and can protect against ultraviolet damage, suggesting their utility in coatings and skin protection products (Ku, 2014).
Copper(II) Complexes and Silver(I) Adducts Studies on Copper(II) complexes of Di(2-hydroxy-5-tert-butylphenyl) sulfide derivatives and their Silver(I) adducts have been conducted. These investigations provide insight into the structural and spectroscopic properties of these complexes, which are relevant in the field of organometallic chemistry (Sylvestre et al., 2005).
作用機序
Although direct evidence that HDBB activates Peroxisome Proliferator-Activated Receptor α (PPARα) has not been provided, transcriptome analyses suggest that HDBB exerts its hepatotoxicity through the PPARα signaling pathway. The sex-related difference in PPARα expression may contribute to varying susceptibility to hepatotoxicity .
Safety and Hazards
特性
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)13-7-9-15(21)17(11-13)23-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERJVHXRZDUVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052007 | |
| Record name | 2,2'-Thiobis(4-t-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(2-hydroxy-5-tert-butylphenyl) sulfide | |
CAS RN |
3273-24-3 | |
| Record name | 2,2′-Thiobis[4-(1,1-dimethylethyl)phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3273-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(2-hydroxy-5-tert-butylphenyl) sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(2-hydroxy-5-tert-butylphenyl) sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Thiobis(4-t-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI(2-HYDROXY-5-TERT-BUTYLPHENYL) SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950F6F0N23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



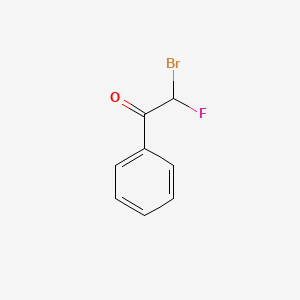
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)



![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)

